molecular formula C17H22N2O6 B13654433 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13654433
M. Wt: 350.4 g/mol
InChI Key: RMZVCAKGGRWHKJ-UHFFFAOYSA-N
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Description

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the pyrrolidine ring, which can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The nitrophenyl group is then introduced via a nucleophilic substitution reaction, and the Boc protecting group is added using standard carbamate formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that allow for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Free amine.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitrophenyl and pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the nitrophenyl group can be modified to create compounds with antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can participate in redox reactions, while the pyrrolidine ring can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the nitro group.

    (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-aminophenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of (2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of the nitrophenyl group provides opportunities for redox chemistry, while the Boc protecting group allows for selective deprotection and further functionalization.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6/c1-17(2,3)25-16(22)18-10-12(9-14(18)15(20)21)7-11-5-4-6-13(8-11)19(23)24/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZVCAKGGRWHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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